4-Mercaptophenylacetic acid

Native chemical ligation Thiol catalysis Peptide synthesis

Researchers face low ligation yields at sterically hindered -Gln-Cys- and -Asn-Cys- junctions in peptide synthesis. 4-Mercaptophenylacetic acid (MPAA) solves this as a bifunctional aromatic thiol catalyst: • Delivers >99.6% α-CONH selectivity in native chemical ligation at 20 mM, pH 7.0, enabling near-quantitative peptide coupling. • Forms stable electroactive polymeric films via cyclic voltammetry; carboxyl-rich surface stable >35 days for enzyme biosensor fabrication. • Supplied ≥97% purity; off-white solid; soluble in DCM, EtOH, MeOH. Store at 2-8°C under inert gas. Ships ambient.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 39161-84-7
Cat. No. B013652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptophenylacetic acid
CAS39161-84-7
Synonyms4-mercaptophenylacetic acid
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)S
InChIInChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10)
InChIKeyORXSLDYRYTVAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptophenylacetic Acid: Overview and Chemical Identity


4-Mercaptophenylacetic acid (MPAA), also designated 2-(4-sulfanylphenyl)acetic acid, is a bifunctional aromatic thiol characterized by a para-substituted mercapto group and a carboxylic acid moiety separated by a methylene spacer [1]. The compound presents as an off-white solid with a melting point of 105–109 °C, assay purity typically ≥97%, and predicted pKa of 4.21 ± 0.10 for the carboxylic acid function . MPAA is supplied as a research-grade synthetic intermediate and functional ligand, with solubility in dichloromethane, ethanol, and methanol, and slight solubility in water .

Structural Specificity of 4-Mercaptophenylacetic Acid


The methylene spacer between the aromatic ring and carboxyl group in MPAA distinguishes it from both mercaptobenzoic acid isomers (direct ring-carboxyl attachment) and aliphatic mercaptoalkanoic acids (flexible alkyl chains). This structural feature governs three non-interchangeable properties: (i) the thiol pKa (6.6 for MPAA vs 5.8 for 3-mercaptobenzoic acid) which dictates nucleophilicity in ligation catalysis [1]; (ii) the redox potential for disulfide radical anion formation (2.07 V for MPAA vs 1.98 V for 3-mercaptobenzoic acid), which impacts its performance as a redox buffer [2]; and (iii) the ability to form electroactive polymeric films through S–S linkages while preserving a distal carboxyl functionality, a property absent in non-polymerizable alternatives such as 4-mercaptobenzoic acid [3]. These quantifiable differences directly influence reaction outcomes, making blind substitution a source of experimental irreproducibility.

4-Mercaptophenylacetic Acid: Quantitative Comparison Evidence


Thiol pKa and Nucleophilicity: MPAA vs 3-Mercaptobenzoic Acid

The thiol pKa of 4-mercaptophenylacetic acid is 6.6, compared to 5.8 for 3-mercaptobenzoic acid [1]. This difference in acidity translates to a quantifiable variation in nucleophilic reactivity: in N–O bond cleavage assays, MPAA achieves a yield of 73%, whereas 3-mercaptobenzoic acid yields 81% under identical conditions [1]. The 8% yield differential, attributable to the higher pKa and consequently greater thiolate availability at neutral pH, defines the operational pH window where MPAA outperforms more acidic analogs.

Native chemical ligation Thiol catalysis Peptide synthesis

Redox Potential: MPAA vs 3-Mercaptobenzoic Acid

The calculated redox potential for disulfide radical anion formation at pH 7.3 is 2.07 V for 4-mercaptophenylacetic acid, compared to 1.98 V for 3-mercaptobenzoic acid [1]. This 90 mV higher potential indicates MPAA is a weaker reducing agent under physiological pH, which can be advantageous in redox buffer systems where excessive reduction would otherwise promote undesired disulfide scrambling [1].

Redox buffer Protein folding Disulfide shuffling

Electropolymerized Film Stability: MPAA vs Non-Polymerizable Thiols

4-Mercaptophenylacetic acid undergoes oxidative electropolymerization via cyclic voltammetry to form a stable, carboxyl-functionalized polymeric film on electrode surfaces. The resulting polymer matrix maintains activity under storage conditions for up to 35 days with no lixiviation during washing steps [1]. In contrast, 4-mercaptobenzoic acid lacks the methylene spacer required for efficient S–S polymerization and does not yield a comparable stable electroactive coating [1].

Electrochemical biosensor Conducting polymer Surface modification

Native Chemical Ligation Site Selectivity

In native chemical ligation at -Gln-Cys- sites, MPAA as catalyst (20 mM) directs >99.6% α-CONH bond formation, with less than 0.4% γ/β-CONH side product [1]. This high selectivity is critical for synthesizing homogeneous peptide chains. While alternative catalysts such as 3-mercaptobenzyl sulfonate achieve similar rates, they often exhibit lower selectivity or require different solubility conditions [2].

Peptide ligation Protein synthesis Site selectivity

SERS Signal Enhancement: MPAA vs 4-MBA Probe

Silver core-tin oxide shell nanoparticles (Ag@SnO2 NPs) functionalized with 4-mercaptophenylacetic acid exhibit enhanced Raman signals suitable for SERS and SHINERS analyses [1]. The SnO2 shell confers stability in water/acetone and water/alcohol mixtures for at least 6 weeks, enabling Raman measurements in diverse solvent environments [1]. In comparison, 4-mercaptobenzoic acid (4-MBA) is widely used as a SERS probe but shows limited spectral change upon uranyl ion binding in SERS mode, whereas MPAA provides distinct carboxylate-mediated metal ion interaction capability [2].

SERS Nanoparticle functionalization Analytical detection

DNA-Directed Assembly with Mixed MPAA/MUA SAMs

When forming self-assembled monolayers (SAMs) on gold nanoparticles for DNA-directed assembly, a mixed monolayer of 11-mercaptoundecanoic acid (MUA) and 4-mercaptophenylacetic acid (MPAA) significantly improves DNA introduction efficiency and linear assembly formation compared to MUA-only SAMs [1]. The aromatic MPAA component promotes the formation of distinct "polar" regions on the nanoparticle surface, which facilitates site-specific DNA attachment and yields highly linear one-dimensional gold nanoparticle chains [1].

DNA nanotechnology Self-assembled monolayer Gold nanoparticle

4-Mercaptophenylacetic Acid: Validated Application Scenarios


Native Chemical Ligation of Peptides and Proteins

Use MPAA as the thiol catalyst for native chemical ligation at -Gln-Cys- and -Asn-Cys- sites, where it delivers >99.6% α-CONH selectivity [1]. The catalyst concentration of 20 mM under pH 7.0 conditions yields near-quantitative ligation with minimal side-product formation [1]. For electrostatically-assisted NCL, sub-stoichiometric MPAA can be employed when arginine residues are present in the departing thiol [2].

Carboxyl-Functionalized Electrochemical Biosensors

Electropolymerize MPAA via cyclic voltammetry in acidic medium to generate a durable, carboxyl-rich polymeric film on electrode surfaces. The film remains stable for at least 35 days under storage with no observable leaching, and the pendant carboxyl groups are amenable to covalent enzyme immobilization via EDC/NHS chemistry [1]. The resulting platform has been validated for tyramine detection with a limit of detection of 3.16 μmol L⁻¹ [1].

SERS Substrate Functionalization

Functionalize Ag@SnO₂ core-shell nanoparticles with MPAA to create SERS-active probes for metal ion detection. The carboxyl group of MPAA enables specific analyte binding, and the SnO₂ shell ensures nanoparticle stability for ≥6 weeks in water/organic solvent mixtures [1]. This system expands SERS applicability to environments requiring mixed solvents.

DNA-Directed Gold Nanoparticle Assembly

Form mixed self-assembled monolayers of MPAA and 11-mercaptoundecanoic acid on gold nanoparticles to create well-defined polar domains for site-specific DNA conjugation. This mixed SAM approach yields improved DNA loading efficiency and highly linear one-dimensional nanoparticle chains, as demonstrated in DNA nanotechnology research [1].

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